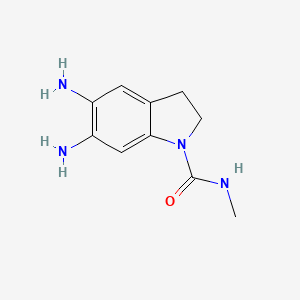![molecular formula C22H28O3 B14384383 2-Methylbutyl 4'-butoxy[1,1'-biphenyl]-4-carboxylate CAS No. 89389-63-9](/img/structure/B14384383.png)
2-Methylbutyl 4'-butoxy[1,1'-biphenyl]-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylbutyl 4’-butoxy[1,1’-biphenyl]-4-carboxylate is an organic compound that belongs to the class of biphenyl carboxylates. This compound is characterized by its biphenyl core, which is substituted with a butoxy group and a carboxylate ester. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylbutyl 4’-butoxy[1,1’-biphenyl]-4-carboxylate typically involves the esterification of 4’-butoxy[1,1’-biphenyl]-4-carboxylic acid with 2-methylbutanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 2-Methylbutyl 4’-butoxy[1,1’-biphenyl]-4-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylbutyl 4’-butoxy[1,1’-biphenyl]-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, halogenated, or other substituted biphenyl derivatives.
Applications De Recherche Scientifique
2-Methylbutyl 4’-butoxy[1,1’-biphenyl]-4-carboxylate has a range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mécanisme D'action
The mechanism of action of 2-Methylbutyl 4’-butoxy[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets. The biphenyl core can interact with hydrophobic pockets in proteins, while the ester and butoxy groups can form hydrogen bonds and van der Waals interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4’-Butoxy[1,1’-biphenyl]-4-carboxylic acid: Lacks the 2-methylbutyl ester group.
2-Methylbutyl 4’-methoxy[1,1’-biphenyl]-4-carboxylate: Has a methoxy group instead of a butoxy group.
4’-Butoxy[1,1’-biphenyl]-4-carboxamide: Contains an amide group instead of an ester.
Uniqueness
2-Methylbutyl 4’-butoxy[1,1’-biphenyl]-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the 2-methylbutyl ester group enhances its lipophilicity, potentially improving its interaction with lipid membranes and hydrophobic protein sites.
Propriétés
Numéro CAS |
89389-63-9 |
|---|---|
Formule moléculaire |
C22H28O3 |
Poids moléculaire |
340.5 g/mol |
Nom IUPAC |
2-methylbutyl 4-(4-butoxyphenyl)benzoate |
InChI |
InChI=1S/C22H28O3/c1-4-6-15-24-21-13-11-19(12-14-21)18-7-9-20(10-8-18)22(23)25-16-17(3)5-2/h7-14,17H,4-6,15-16H2,1-3H3 |
Clé InChI |
NHEJIMADJRNGLT-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OCC(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


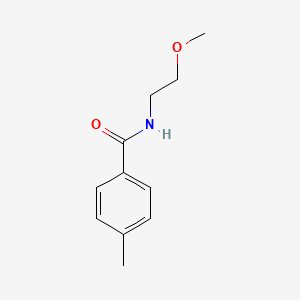
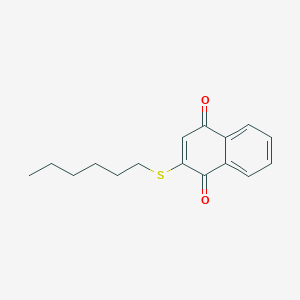
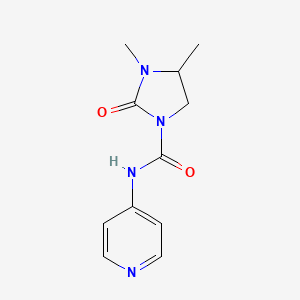
![3-{2-[2-(4-Arsonophenyl)hydrazinylidene]-2H-imidazol-4-yl}-L-alanine](/img/structure/B14384312.png)

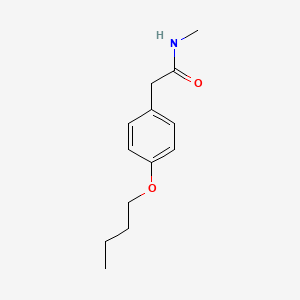
![Bis(4-{4-[2-(4-aminophenyl)propan-2-yl]phenoxy}phenyl)methanone](/img/structure/B14384324.png)
phosphanium perchlorate](/img/structure/B14384328.png)

![4-{(4,5-Dihydro-1,3-thiazol-2-yl)[(pyridin-3-yl)methyl]amino}benzonitrile](/img/structure/B14384366.png)
![Spiro[13.14]octacosan-15-ol](/img/structure/B14384371.png)
![(2R,5R)-2-[(Phenylsulfanyl)methyl]-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14384380.png)

